molecular formula C12H15NO B11905196 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- CAS No. 117330-56-0

8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-

Cat. No.: B11905196
CAS No.: 117330-56-0
M. Wt: 189.25 g/mol
InChI Key: HSWLSJAGPDRWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol is a chemical compound belonging to the class of dihydroquinolines. This compound is known for its significant pharmacological and industrial applications. It is widely used as an antioxidant in rubber technologies and in preserving animal nutriments and vegetable oils . Additionally, it exhibits antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties .

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to obtain derivatives with enhanced properties.

Common Reagents and Conditions: Common reagents used in the reactions of 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol include oxidizing agents, reducing agents, and alkylating agents. The reaction conditions are optimized to achieve high yields and selectivity. For example, the oxidation of 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate .

Major Products: The major products formed from the reactions of 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol include various derivatives with enhanced antioxidant and pharmacological properties. These derivatives are used in various applications, including rubber technologies and pharmaceuticals .

Scientific Research Applications

2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various derivatives with enhanced properties. In biology and medicine, it exhibits antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties, making it a valuable compound for drug development . In the industry, it is used as an antioxidant in rubber technologies and in preserving animal nutriments and vegetable oils .

Properties

CAS No.

117330-56-0

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2,2,4-trimethyl-1H-quinolin-8-ol

InChI

InChI=1S/C12H15NO/c1-8-7-12(2,3)13-11-9(8)5-4-6-10(11)14/h4-7,13-14H,1-3H3

InChI Key

HSWLSJAGPDRWLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=CC=C2O)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.